molecular formula C9H4Br2ClN B2924988 5,7-Dibromo-1-chloroisoquinoline CAS No. 1603498-69-6

5,7-Dibromo-1-chloroisoquinoline

Cat. No.: B2924988
CAS No.: 1603498-69-6
M. Wt: 321.4
InChI Key: FIMHWWJRIFHIFF-UHFFFAOYSA-N
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Description

5,7-Dibromo-1-chloroisoquinoline: is a heterocyclic compound that belongs to the isoquinoline family It is characterized by the presence of bromine and chlorine atoms at the 5th, 7th, and 1st positions of the isoquinoline ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-1-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of isoquinoline at the 5th and 7th positions followed by chlorination at the 1st position. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors and controlled environments to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromo-1-chloroisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives .

Scientific Research Applications

Chemistry: 5,7-Dibromo-1-chloroisoquinoline is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug discovery. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,7-dibromo-1-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

5,7-dibromo-1-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2ClN/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMHWWJRIFHIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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